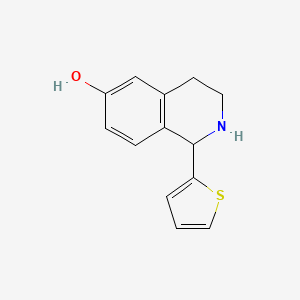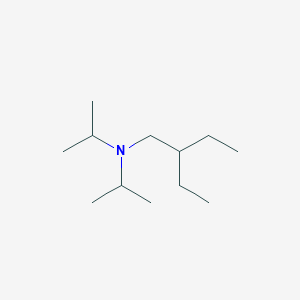
N,N-Diisopropyl-2-ethylbutylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diisopropyl-2-ethylbutylamine is an organic compound with the molecular formula C12H27N. It is a tertiary amine, characterized by the presence of two isopropyl groups and one ethylbutyl group attached to the nitrogen atom. This compound is known for its use as a non-nucleophilic base in organic synthesis, making it a valuable reagent in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
N,N-Diisopropyl-2-ethylbutylamine can be synthesized through the alkylation of diisopropylamine with ethyl chloride. The reaction typically occurs in a high-pressure autoclave using an MIX type catalyst. The molar ratio of diisopropylamine to ethyl chloride is maintained between 2:1 and 4:1, with the reaction temperature ranging from 130°C to 230°C and pressure between 0.8 to 2.5 MPa. The reaction time is generally 4 to 10 hours .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient separation techniques to ensure high yield and purity. The reaction mixture is treated with a strongly alkaline solution to achieve a pH of 12.5-13.5, followed by liquid separation and rectification to isolate the desired product .
化学反応の分析
Types of Reactions
N,N-Diisopropyl-2-ethylbutylamine primarily undergoes substitution reactions due to its tertiary amine structure. It is commonly used as a base in various organic reactions, including amide coupling and esterification .
Common Reagents and Conditions
Esterification: It is also used in esterification reactions where it helps in the formation of esters from carboxylic acids and alcohols under mild conditions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reactants used. In amide coupling, the primary product is an amide, while in esterification, the product is an ester .
科学的研究の応用
N,N-Diisopropyl-2-ethylbutylamine has a wide range of applications in scientific research:
作用機序
N,N-Diisopropyl-2-ethylbutylamine exerts its effects primarily through its role as a base. The nitrogen atom in the compound has a lone pair of electrons that can react with electrophiles. the steric hindrance provided by the isopropyl and ethylbutyl groups limits its nucleophilicity, making it an effective proton scavenger in various reactions . This property allows it to facilitate reactions without participating directly in the formation of new bonds.
類似化合物との比較
Similar Compounds
Triethylamine: Another tertiary amine used as a base in organic synthesis.
2,6-Di-tert-butylpyridine: A sterically hindered base similar to N,N-Diisopropyl-2-ethylbutylamine.
1,5-Diazabicyclo[4.3.0]non-5-ene: A bicyclic amine used as a base in organic reactions.
Uniqueness
This compound is unique due to its specific steric hindrance, which makes it a highly effective non-nucleophilic base. This property distinguishes it from other bases like triethylamine, which may participate in nucleophilic reactions. The combination of isopropyl and ethylbutyl groups provides a balance of steric hindrance and reactivity, making it versatile in various chemical processes .
特性
CAS番号 |
200342-33-2 |
|---|---|
分子式 |
C12H27N |
分子量 |
185.35 g/mol |
IUPAC名 |
2-ethyl-N,N-di(propan-2-yl)butan-1-amine |
InChI |
InChI=1S/C12H27N/c1-7-12(8-2)9-13(10(3)4)11(5)6/h10-12H,7-9H2,1-6H3 |
InChIキー |
SUBFZYQWYBUTGO-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)CN(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


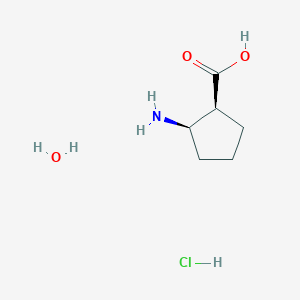
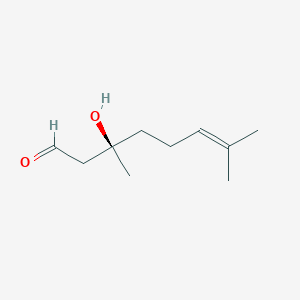
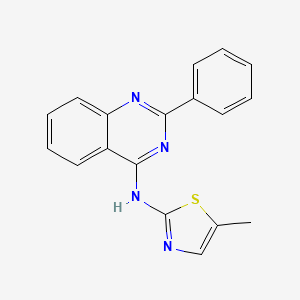

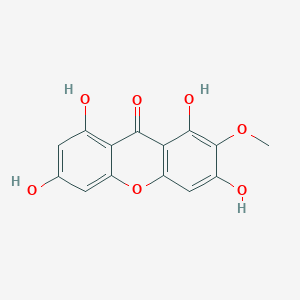
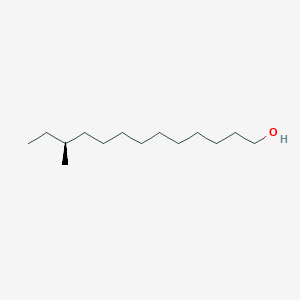
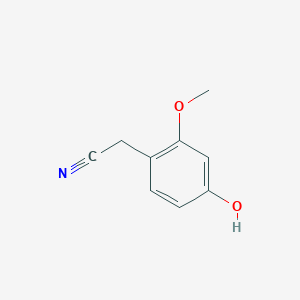
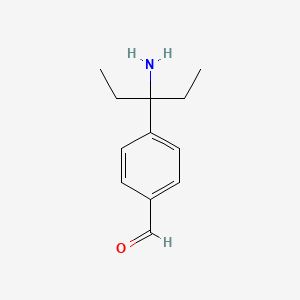
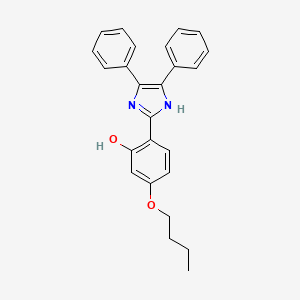
![N-[(3S)-2-Oxooxolan-3-yl]tetradec-7-enamide](/img/structure/B12579472.png)
![3,6-Dimethyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12579480.png)
![1-Methyl-5-nitroso-6-[(propan-2-yl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12579505.png)

